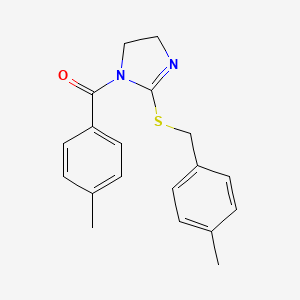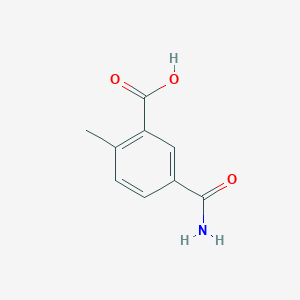
5-Carbamoyl-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoyl-2-methylbenzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, characterized by the presence of a carbamoyl group at the fifth position and a methyl group at the second position on the benzene ring
Mechanism of Action
Mode of Action
The exact mode of action of 5-Carbamoyl-2-methylbenzoic acid is currently unknown due to the lack of specific studies on this compound. It is known that benzylic compounds, which include this compound, are susceptible to oxidative degradation . This suggests that the compound may interact with its targets through oxidation processes.
Biochemical Pathways
It is known that benzylic compounds can undergo oxidative degradation , which may affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (17918) and physical form (powder) suggest that it may have good bioavailability .
Biochemical Analysis
Biochemical Properties
5-Carbamoyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . The compound’s structure allows it to participate in free radical bromination and nucleophilic substitution reactions, which are crucial in various metabolic pathways . Additionally, this compound can act as a substrate for enzymes that facilitate the conversion of benzylic hydrogens to carboxylic acid functional groups .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses . This compound has been shown to affect gene expression by altering the transcriptional activity of genes associated with oxidative metabolism . Furthermore, this compound impacts cellular metabolism by participating in reactions that generate reactive oxygen species, thereby influencing cellular redox states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in oxidative reactions, depending on the context of the reaction . The compound’s ability to undergo free radical bromination and nucleophilic substitution allows it to modulate enzyme activity by altering the redox state of the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can induce sustained changes in cellular function, particularly in the context of oxidative stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance oxidative metabolism and improve cellular redox states . At high doses, this compound can induce toxic effects, including oxidative damage to cellular components and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative metabolism . It interacts with enzymes such as oxidases and dehydrogenases, which facilitate the conversion of benzylic hydrogens to carboxylic acid functional groups . The compound’s participation in these pathways can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to mitochondria, where it can participate in oxidative reactions and influence mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 5-nitro-2-methylbenzoic acid, followed by reduction to yield 5-amino-2-methylbenzoic acid. The final step involves the conversion of the amino group to a carbamoyl group through a reaction with phosgene or a similar reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products, often involving controlled temperatures and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbamoyl group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Carbamoyl-2-methylbenzoic acid is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the carbamoyl group, resulting in different chemical properties.
5-Amino-2-methylbenzoic acid: Contains an amino group instead of a carbamoyl group.
5-Nitro-2-methylbenzoic acid: Contains a nitro group instead of a carbamoyl group.
Uniqueness
5-Carbamoyl-2-methylbenzoic acid is unique due to the presence of both a carbamoyl group and a methyl group on the benzene ring.
Properties
IUPAC Name |
5-carbamoyl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMONZCDSLCIAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
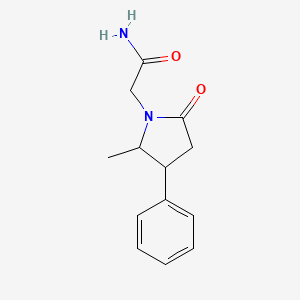
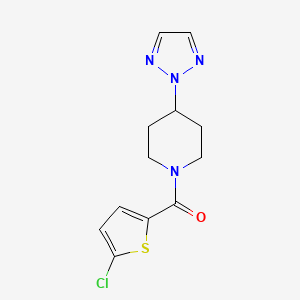
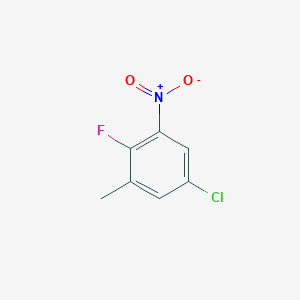

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2416660.png)
![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
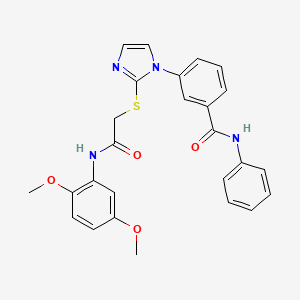
![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)
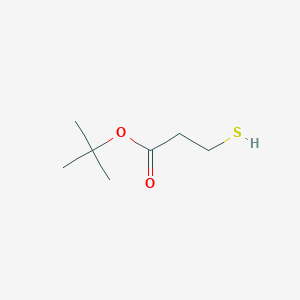
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)
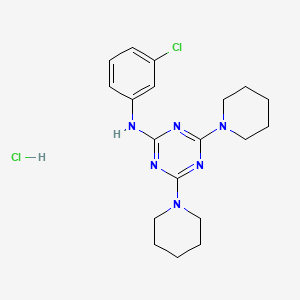
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)
